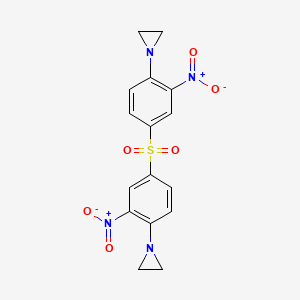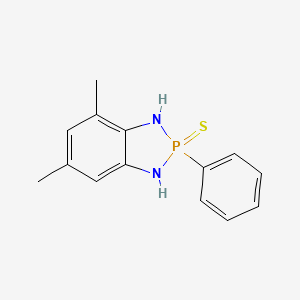
Aziridine, 1,1'-(sulfonylbis(2-nitro-4,1-phenylene))bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- is a complex organic compound characterized by the presence of aziridine rings and sulfonyl groups. This compound is notable for its unique chemical structure, which includes two aziridine rings connected by a sulfonyl bridge, with nitro-substituted phenylene groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- typically involves the reaction of aziridine derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis-.
Analyse Chemischer Reaktionen
Types of Reactions
Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the aziridine ring, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to achieve ring-opening reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aziridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent for modifying biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Wirkmechanismus
The mechanism of action of Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- involves the interaction of its functional groups with various molecular targets. The aziridine rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. The sulfonyl groups enhance the compound’s reactivity and stability, while the nitro groups can participate in redox reactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DMAC-DPS: 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)
SPDP: 3,3’-(4,4’-Sulfonylbis(4,1-phenylene))dipyridine
SPPP: 5,5’-(4,4’-Sulfonylbis(4,1-phenylene))bis(3-phenylpyridine)
SPDQ: 3,3’-(4,4’-Sulfonylbis(4,1-phenylene))diquinoline
Uniqueness
Aziridine, 1,1’-(sulfonylbis(2-nitro-4,1-phenylene))bis- is unique due to the presence of both aziridine and nitro groups, which impart distinct reactivity and potential for diverse applications. The combination of these functional groups is not commonly found in similar compounds, making it a valuable compound for specialized research and industrial applications.
Eigenschaften
CAS-Nummer |
56225-15-1 |
|---|---|
Molekularformel |
C16H14N4O6S |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
1-[4-[4-(aziridin-1-yl)-3-nitrophenyl]sulfonyl-2-nitrophenyl]aziridine |
InChI |
InChI=1S/C16H14N4O6S/c21-19(22)15-9-11(1-3-13(15)17-5-6-17)27(25,26)12-2-4-14(18-7-8-18)16(10-12)20(23)24/h1-4,9-10H,5-8H2 |
InChI-Schlüssel |
PSAPAUCLMZRTKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CC4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)

![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)


![Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate](/img/structure/B12810747.png)

![3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B12810757.png)



